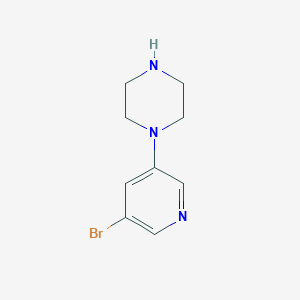
1-(5-Bromopyridin-3-yl)piperazine
Overview
Description
1-(5-Bromopyridin-3-yl)piperazine (BPP) is a heterocyclic compound that has been used in a variety of scientific applications, including drug synthesis, biochemical and physiological studies, and lab experiments. BPP is a non-aromatic, five-membered ring structure containing a nitrogen atom, a bromine atom, and a piperazine ring. It is a colorless solid at room temperature and has a molecular weight of 229.09 g/mol. BPP is soluble in water and organic solvents, and it is relatively stable in air.
Scientific Research Applications
Antimicrobial Activity
- Synthesis of Antimicrobial Agents : A series of novel compounds were synthesized, starting with 5-bromo-2-fluorobenzaldehyde, which was then treated with piperazine, resulting in derivatives that showed potential antimicrobial activity against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Antibacterial and Biofilm Inhibition
- Development of Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized, exhibiting significant antibacterial efficacies and biofilm inhibition activities against different bacterial strains, including antibiotic-resistant strains (Mekky & Sanad, 2020).
Learning and Memory Facilitation
- Enhancing Cognitive Functions : Compounds synthesized from 1-(5-bromopyridin-3-yl)piperazine demonstrated significant facilitation of learning and memory in mice, offering potential applications in cognitive enhancement or treatment of cognitive disorders (Li Ming-zhu, 2012).
Development of Anticancer Agents
- Anticancer Properties : A study investigated the synthesis of new compounds incorporating piperazine for their potential anticancer activities against various cancer cell lines, highlighting the possible applications of these compounds in cancer treatment (Turov, 2020).
Synthesis of Novel Derivatives
- Design of Novel Pharmaceutical Agents : Research has been conducted on the synthesis of various derivatives of piperazine, exploring their potentialin pharmaceutical applications. These derivatives have been evaluated for their biological activities, including antimicrobial, antibacterial, and antifungal properties, as well as their potential in treating or managing various diseases, such as cancer (Kumar et al., 2017).
Insecticidal Activity
- Development of Insecticides : A study explored using piperazine-based compounds as novel insecticides. These compounds showed growth-inhibiting and larvicidal activities against certain pests, suggesting their utility in agricultural and pest control applications (Cai et al., 2010).
Enantioselective Processes in Drug Development
- Drug Synthesis and Optimization : Research on the enantioselective synthesis of pharmaceutical compounds, where piperazine derivatives play a crucial role, has been conducted. This work is vital for developing highly specific and effective pharmaceutical agents (Cann et al., 2012).
Serotonergic Ligand Development
- Synthesis of Serotonergic Ligands : Piperazine compounds have been used to synthesize novel serotonergic ligands, indicating potential applications in neuroscience and pharmacology, particularly in developing treatments for neurological disorders (Hughes et al., 2010).
Safety and Hazards
When handling 1-(5-Bromopyridin-3-yl)piperazine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor .
Mechanism of Action
Target of Action
It is known that piperazine, a core structure in 1-(5-bromopyridin-3-yl)piperazine, acts as a gaba receptor agonist .
Mode of Action
Piperazine, a structural component of this compound, binds directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
properties
IUPAC Name |
1-(5-bromopyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYRDEABHZRABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431865 | |
| Record name | 1-(5-bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
412347-30-9 | |
| Record name | 1-(5-bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)
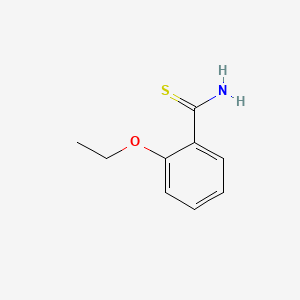
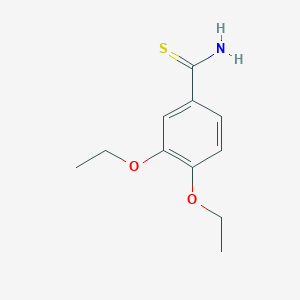






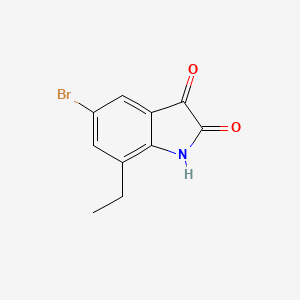
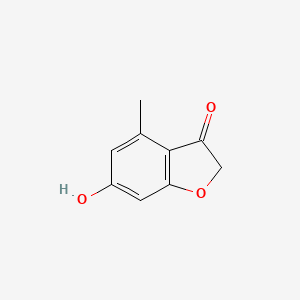

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)